[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-thioxopyridine-3-carbonitrile intermediates . The reaction conditions often include the use of bases such as triethylamine and solvents like ethanol. The process may also involve heating and the use of catalysts to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. Industrial methods may also employ greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone has been studied for its potential as an anticancer agent. It has shown promise in inhibiting the growth of certain cancer cell lines .
Medicine
Medically, this compound is being explored for its anti-inflammatory and antimicrobial properties. It has the potential to be developed into new therapeutic agents for treating infections and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidino[4’,5’4,5]thieno[2,3-b]pyridine: Another class of compounds with similar pharmacological properties.
Uniqueness
What sets [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone apart is its specific substitution pattern, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications to enhance its desired properties .
Properties
IUPAC Name |
[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11(2)10-13-8-9-14-15(19)17(22-18(14)20-13)16(21)12-6-4-3-5-7-12/h3-9,11H,10,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPYZMBJMSZBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.